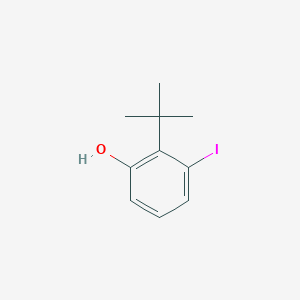
2-Tert-butyl-3-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-3-iodophenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its tert-butyl group at the second position and an iodine atom at the third position on the phenol ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 2-Tert-butyl-3-iodophenol can be achieved through several synthetic routes. One common method involves the iodination of 2-tert-butylphenol. This process typically uses iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring . Another method involves the halogen exchange reaction, where a brominated precursor is treated with a suitable iodinating agent .
Análisis De Reacciones Químicas
2-Tert-butyl-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the iodine atom to form the corresponding phenol.
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the behavior of phenolic compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-3-iodophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Tert-butyl-3-iodophenol can be compared with other phenolic compounds such as:
2-Tert-butyl-4-methylphenol: This compound has a methyl group instead of an iodine atom, leading to different chemical reactivity and biological activity.
4-Tert-butylphenol: Lacks the iodine substituent, resulting in distinct chemical properties and applications.
2-Iodo-4-tert-butylphenol: Similar structure but with different positioning of the iodine and tert-butyl groups, affecting its reactivity and uses.
These comparisons highlight the unique properties of this compound, making it a compound of significant interest in various fields of research and industry.
Propiedades
Número CAS |
1243410-84-5 |
|---|---|
Fórmula molecular |
C10H13IO |
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
2-tert-butyl-3-iodophenol |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
Clave InChI |
FNTLRIMXQCCDKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



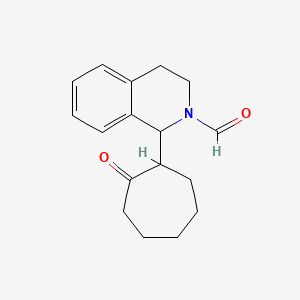
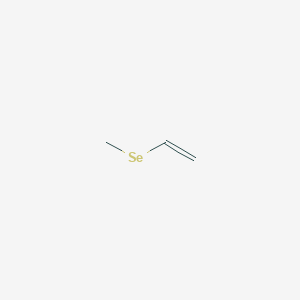
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
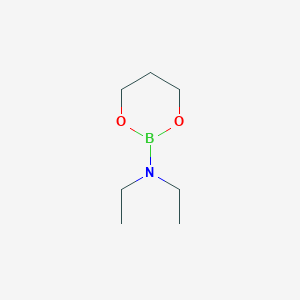
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)


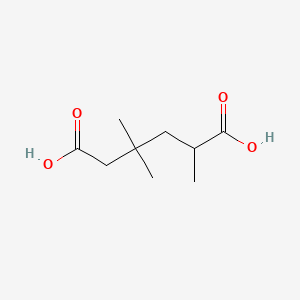
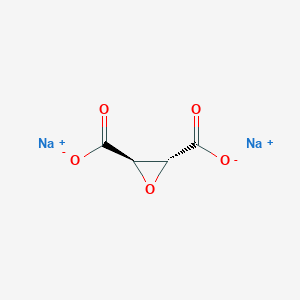
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)
